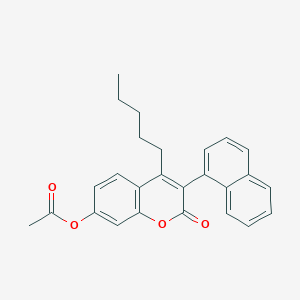
(3-Naphthalen-1-yl-2-oxo-4-pentylchromen-7-yl) acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Naphthalen-1-yl-2-oxo-4-pentylchromen-7-yl) acetate is a complex organic compound that belongs to the class of naphthalene derivatives. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The structure of this compound features a naphthalene ring fused with a chromen-7-yl acetate moiety, which contributes to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of (3-Naphthalen-1-yl-2-oxo-4-pentylchromen-7-yl) acetate typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity . Industrial production methods may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs.
Analyse Chemischer Reaktionen
(3-Naphthalen-1-yl-2-oxo-4-pentylchromen-7-yl) acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
(3-Naphthalen-1-yl-2-oxo-4-pentylchromen-7-yl) acetate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound exhibits biological activities such as antimicrobial, antioxidant, and cytotoxic properties, making it a potential candidate for drug development.
Medicine: Its unique structure allows for interactions with biological targets, leading to potential therapeutic applications in treating diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as organic light-emitting diodes (OLEDs) and other electronic devices
Wirkmechanismus
The mechanism of action of (3-Naphthalen-1-yl-2-oxo-4-pentylchromen-7-yl) acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antioxidant properties may involve scavenging free radicals and preventing oxidative damage to cells .
Vergleich Mit ähnlichen Verbindungen
(3-Naphthalen-1-yl-2-oxo-4-pentylchromen-7-yl) acetate can be compared with other naphthalene derivatives, such as:
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: This compound also features a naphthalene ring and exhibits biological activities, but with different functional groups and properties.
(3-(Naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone: Another naphthalene derivative with potential anticancer properties. The uniqueness of this compound lies in its specific structure and the combination of the naphthalene and chromen-7-yl acetate moieties, which contribute to its distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
(3-naphthalen-1-yl-2-oxo-4-pentylchromen-7-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24O4/c1-3-4-5-12-23-21-15-14-19(29-17(2)27)16-24(21)30-26(28)25(23)22-13-8-10-18-9-6-7-11-20(18)22/h6-11,13-16H,3-5,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGZZIKHLOOSWBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)C)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[4-[[(1-methylpiperidin-4-yl)amino]methyl]phenyl]acetamide](/img/structure/B7463882.png)
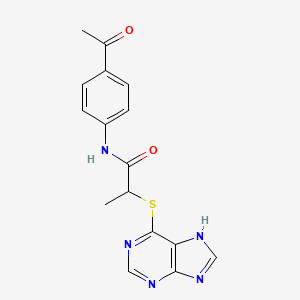
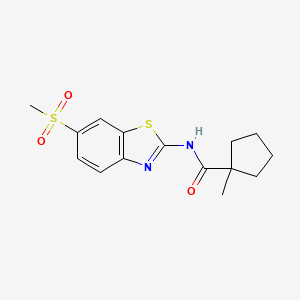
![(5Z)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B7463889.png)
![(E)-2-cyano-N-(2-iodo-11H-pyrido[1,2-b][2,4]benzodiazepin-6-ylidene)-3-phenylprop-2-enamide](/img/structure/B7463903.png)
![(4-naphthalen-2-ylsulfonylpiperazin-1-yl)-[4-(2H-tetrazol-5-yl)phenyl]methanone](/img/structure/B7463913.png)


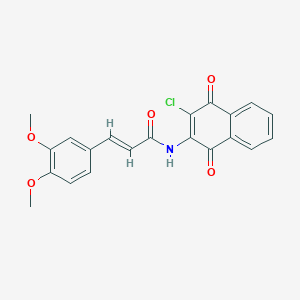

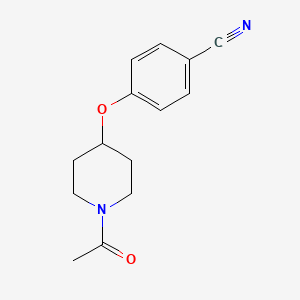
![6-[[4-(Furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7463954.png)
![N-[3-(benzimidazol-1-yl)propyl]-2-(2,4-dioxopyrimidin-1-yl)acetamide](/img/structure/B7463967.png)
![[2-(2-Nitrophenyl)sulfanyl-3-oxocyclohexen-1-yl] 2-chloro-5-nitrobenzoate](/img/structure/B7463980.png)
